molecular formula C8H11NO B13716429 O-(2,3-dimethylphenyl)hydroxylamine

O-(2,3-dimethylphenyl)hydroxylamine

Cat. No.: B13716429
M. Wt: 137.18 g/mol
InChI Key: ZLBMUKVJPRBWEB-UHFFFAOYSA-N
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Description

O-(2,3-Dimethylphenyl)hydroxylamine is an aryl-substituted hydroxylamine derivative characterized by a hydroxylamine group (-NHOH) bonded to a 2,3-dimethylphenyl moiety. This compound is structurally distinct due to the presence of two methyl groups at the ortho (2-) and meta (3-) positions on the aromatic ring. Methyl substituents are weakly electron-donating, which can influence the compound’s electronic environment, steric bulk, and reactivity.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

O-(2,3-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-8(10-9)7(6)2/h3-5H,9H2,1-2H3

InChI Key

ZLBMUKVJPRBWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)ON)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for O-Alkylhydroxylamines

O-alkylhydroxylamines, including this compound, are typically synthesized via alkylation of hydroxylamine or through Mitsunobu reaction protocols. The Mitsunobu reaction is widely used for the synthesis of O-alkylhydroxylamines due to its mild conditions and high selectivity.

General Mitsunobu Protocol (adapted from):

  • React the corresponding alcohol (in this case, 2,3-dimethylphenol or 2,3-dimethylphenyl alcohol) with N-hydroxylphthalimide in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 0°C to room temperature.
  • After completion, treat the intermediate with hydrazine monohydrate to release the free O-alkylhydroxylamine.
  • Purify the product by filtration and chromatography.
  • Convert to the hydrochloride salt by treatment with HCl in ether.

This method yields O-alkylhydroxylamine hydrochlorides in high purity and good yields (typically around 90%) and is applicable to various substituted phenyl derivatives, including 2,3-dimethylphenyl groups.

Alkylation of Hydroxylamine with 2,3-Dimethylphenyl Derivatives

Another common approach is direct alkylation of hydroxylamine with 2,3-dimethylphenyl alkylating agents such as halides or esters under controlled conditions.

A patented method for synthesizing N,O-disubstituted hydroxylamines (including N,O-dimethylhydroxylamine hydrochloride as a model) involves:

  • Reacting hydroxylammonium salts with acetic esters at room temperature.
  • Adding alkali to promote the reaction at 20–50 °C for 1–5 hours.
  • Adding a methylating agent (e.g., methyl iodide, methyl bromide, or dimethyl sulfate) at 30–50 °C for 1–5 hours.
  • Acid hydrolysis at 50–100 °C for 1–4 hours.
  • Neutralization, distillation, and crystallization with hydrochloric acid to isolate the hydrochloride salt.

Though this patent specifically addresses N,O-dimethylhydroxylamine, the methodology can be adapted for this compound by substituting the methylating agent with a 2,3-dimethylphenyl-containing alkylating reagent.

Catalytic and Reductive Amination Routes

Recent advances have shown that O-alkylhydroxylamines can also be prepared via reductive amination of hydroxylamine derivatives with aldehydes or ketones bearing the desired aryl group. For example, the synthesis of N,O-disubstituted hydroxylamines has been achieved by:

  • Reacting N,O-dimethylhydroxylamine with aldehydes derived from substituted phenyls under reductive amination conditions.
  • Using borane or other reducing agents to obtain the hydroxylamine product in high yield and enantioselectivity.

Though specific data on 2,3-dimethylphenyl substrates are limited, this approach is promising for preparing this compound analogs.

Detailed Reaction Conditions and Outcomes

Mitsunobu Reaction Example for this compound

Step Reagents & Conditions Notes
Alcohol activation 2,3-dimethylphenylmethanol (1 mmol), THF (5 mL), PPh3 (1.1 mmol), N-hydroxylphthalimide (1.1 mmol) Reaction cooled to 0 °C
Addition DIAD (1.1 mmol) dropwise at 0 °C Stirred 3 hours, warmed to room temp
Deprotection Hydrazine monohydrate (1.1 mmol), stirred 30 min Removes phthalimide protecting group
Purification Filtration, concentration, flash chromatography Solvent: 1:1 heptanes/ethyl acetate
Salt formation Ether solution treated with 2.0 M HCl in ether Yields this compound hydrochloride salt

Yield: Approximately 85-90% based on analogous substrates.

Alkylation via Hydroxylammonium Salt and Ester

Step Reagents & Conditions Molar Ratios (relative to hydroxylammonium salt) Temperature (°C) Time (hours) Outcome
1 Acetic ester + hydroxylammonium salt 1-5 : 1 Room temp - Initial reaction
2 Alkali (alkali metal hydroxide or carbonate) addition 1-3 : 1 20-50 1-5 Reaction and stirring
3 Methylating agent (e.g., CH3I, CH3Br, (CH3)2SO4) 1-3 : 1 30-50 1-5 Methylation
4 Acid addition (HCl, H2SO4, H3PO4) and hydrolysis 1.5-2.5 : 1 50-100 1-4 Hydrolysis
5 Neutralization with alkali, distillation, crystallization - 50-90 2-8 Isolation of hydrochloride salt

Yield and Purity: High yield and purity reported with good environmental profile and safety.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield (%) Notes
Mitsunobu Reaction Mild conditions, high selectivity, good yields Requires hazardous reagents (DIAD, PPh3) 85-90 Well-suited for sensitive aryl groups
Alkylation of Hydroxylamine Scalable, industrially applicable, eco-friendly Multi-step, requires careful control High (not specified) Adaptable from methylation patents
Reductive Amination High enantioselectivity, versatile Requires aldehyde precursor, reducing agent 90+ (analogous cases) Emerging method, promising for complex substrates

Research Outcomes and Practical Considerations

  • The Mitsunobu reaction remains a gold standard for O-alkylhydroxylamine synthesis with excellent yields and purity, especially for aromatic alcohols such as 2,3-dimethylphenyl derivatives.
  • Industrially, the alkylation of hydroxylammonium salts with esters followed by methylation and hydrolysis offers a safer and more environmentally friendly route, adaptable to O-(2,3-dimethylphenyl) substituents by modifying the alkylating agent.
  • Recent catalytic and reductive amination methods provide high stereocontrol and functional group tolerance, which could be exploited for synthesizing this compound derivatives with complex substitution patterns.
  • Purification typically involves crystallization of hydrochloride salts, filtration, and vacuum drying to obtain stable, high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

O-(2,3-Dimethylphenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-(2,3-Dimethylphenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,3-dimethylphenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with target molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Methyl groups, while also donating, exert weaker electronic effects but introduce greater steric hindrance, which may slow reactivity in sterically sensitive reactions . Example: Fluorinated derivatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) () feature electron-withdrawing fluorine atoms, making them highly reactive toward carbonyl compounds (e.g., aldehydes and ketones) in analytical derivatization .
  • Steric and Solubility Considerations: Bulkier substituents, such as the trimethylsilyl group in O-(2-trimethylsilylethyl)hydroxylamine hydrochloride (), improve lipid solubility and stability, which is advantageous in organic synthesis. The 2,3-dimethylphenyl group in the target compound may similarly enhance solubility in nonpolar solvents compared to methoxy-substituted analogs .

Data Table: Key Properties of Selected O-Substituted Hydroxylamines

Compound Name Substituent Type/Position Molecular Weight Key Properties/Applications Source
O-(2,5-Dimethoxybenzyl)hydroxylamine (4c) 2,5-dimethoxybenzyl 184 Intermediate for heterocycle synthesis
O-(3,5-Dimethoxybenzyl)hydroxylamine (4d) 3,5-dimethoxybenzyl 184 High electron density for nucleophilic reactions
O-(Pentafluorobenzyl)hydroxylamine (PFBHA) 2,3,4,5,6-pentafluorobenzyl 279* Derivatizing agent for carbonyl detection (GC/MS)
O-(2-Trimethylsilylethyl)hydroxylamine Trimethylsilylethyl 169.7 Enhanced stability and organic solubility
O-(2,3-Dimethylphenyl)hydroxylamine 2,3-dimethylphenyl 151* Predicted: Steric hindrance, moderate reactivity N/A

*Calculated molecular weights based on formula.

Research Findings and Limitations

  • Synthetic Challenges : Methoxy-substituted hydroxylamines (e.g., 4c–4j ) are synthesized in high purity as oils, but crystallinity issues may arise with methyl-substituted analogs due to reduced polarity .
  • Reactivity Trends : Fluorinated derivatives (PFBHA) exhibit superior reactivity toward electrophiles compared to methyl- or methoxy-substituted compounds, underscoring the role of substituent electronegativity .
  • Knowledge Gaps: Direct data on this compound’s stability, toxicity, and reaction pathways are sparse, necessitating further experimental validation.

Q & A

Q. What are the standard synthetic routes for O-(2,3-dimethylphenyl)hydroxylamine, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or O-alkylation of hydroxylamine derivatives. A common approach involves reacting 2,3-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under reflux conditions. Solvents like ethanol or THF are typically used, with reaction times ranging from 6–24 hours. Purification via recrystallization or column chromatography ensures high purity (>95%). Optimizing stoichiometry (1:1.2 molar ratio of benzyl chloride to hydroxylamine) and maintaining anhydrous conditions minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the aromatic ring and hydroxylamine group (e.g., δ 7.0–7.5 ppm for aromatic protons, δ 4.5–5.0 ppm for -CH2_2-O-).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity.
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 166.1).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N–O stretch) and ~1250 cm1^{-1} (C–O bond) confirm functional groups .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound is sensitive to moisture, light, and oxidation. Store under inert gas (N2_2 or Ar) at –20°C in amber vials. Stability tests show <5% degradation over 6 months when stored properly. Avoid aqueous buffers unless freshly prepared, as hydrolysis can occur at pH >8.0 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound?

Comparative studies with analogs (e.g., O-(3,5-dimethylphenyl) or fluorinated derivatives) reveal that substituent position impacts receptor binding and metabolic stability. For example:

  • Para-substituted analogs exhibit reduced cytotoxicity (IC50_{50} >10 µM in MCF-7 cells) compared to ortho-substituted variants (IC50_{50} ~0.65 µM).
  • Fluorination at the benzyl position enhances blood-brain barrier permeability but may reduce solubility .

Q. How can researchers resolve contradictions in enzyme inhibition assays involving this compound?

Discrepancies in IC50_{50} values often arise from assay conditions:

  • Buffer pH : Activity against IDO1 (indoleamine 2,3-dioxygenase) varies significantly at pH 6.5 vs. 7.4.
  • Cofactor availability : NADPH concentrations ≥100 µM are critical for reproducible results.
  • Cell-based vs. cell-free assays : Membrane permeability differences may skew data. Validate findings using orthogonal methods (e.g., SPR for binding affinity) .

Q. What experimental strategies are recommended for studying this compound’s interaction with biomolecules?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with proteins like serum albumin.
  • Molecular Dynamics Simulations : Predict interaction sites on enzymes (e.g., docking with cytochrome P450 isoforms).
  • Fluorescence Quenching : Monitors conformational changes in nucleic acids (e.g., DNA G-quadruplex stabilization) .

Q. How can researchers mitigate off-target effects in in vivo studies of this compound?

  • Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., nitroso derivatives) that may cause toxicity.
  • Selective Delivery Systems : Encapsulation in liposomes or PEGylation reduces hepatic clearance and improves target tissue accumulation.
  • Dose Escalation Studies : Establish MTD (maximum tolerated dose) in rodent models before chronic exposure trials .

Methodological Tables

Table 1: Comparison of Synthetic Methods for this compound

MethodYield (%)Purity (%)Key Challenges
Nucleophilic Substitution75–85>95Competing elimination reactions
O-Alkylation60–7090–95Moisture sensitivity
Reductive Amination50–6085–90Requires high-pressure H2_2
Data derived from .

Table 2: Cytotoxicity Profile of this compound Analogs

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-70.65Apoptosis induction
O-(3,5-Dimethylphenyl)hydroxylamineU-9372.41ROS generation
O-(4-Fluorophenyl)hydroxylamineHeLa1.89Caspase-3 activation
Data adapted from .

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